2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
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Overview
Description
2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the condensation of an aldehyde or ketone with a primary amine. The general synthetic route can be summarized as follows:
Condensation Reaction: The aldehyde or ketone is reacted with a primary amine in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete condensation.
Removal of Water: The water formed during the reaction is removed using molecular sieves or by azeotropic distillation to drive the reaction to completion.
Purification: The resulting Schiff base is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for the removal of water and purification steps can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the C=N bond, converting it back to an amine and a carbonyl compound.
Substitution: The phenolic and mercapto groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can lead to the formation of disulfides, while reduction of the C=N bond can yield primary amines.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It is used as a corrosion inhibitor, protecting metals from oxidative damage.
Mechanism of Action
The mechanism of action of 2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbes, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species.
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective layer that prevents oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Methoxyphenyl)imino]methyl}phenol
- 1-{[(4-Methoxyphenyl)imino]methyl}-2-naphthol
Comparison
Compared to similar compounds, 2-(((3-Mercapto-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is unique due to the presence of the mercapto group, which enhances its reactivity and potential applications. The triazole ring also contributes to its stability and biological activity, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
478256-85-8 |
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Molecular Formula |
C16H14N4O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4O2S/c1-22-14-9-5-3-7-12(14)15-18-19-16(23)20(15)17-10-11-6-2-4-8-13(11)21/h2-10,21H,1H3,(H,19,23)/b17-10+ |
InChI Key |
MZTUZSFCOSNARK-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3O |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3O |
Origin of Product |
United States |
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